molecular formula C8H6F3NO B1323400 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone CAS No. 358780-14-0

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Cat. No. B1323400
M. Wt: 189.13 g/mol
InChI Key: NAUKVLRFGMDIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08648200B2

Procedure details

Dissolve N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide (0.685 g, 2.92 mmol) in THF (20 mL). Add methylmagnesium bromide (3.0 M in EtO2, 1.950 mL, 5.850 mmol). Stir the mixture for 16 hours. Pour the reaction mixture into a saturated NaHCO3 aqueous solution (20 mL). Extract with EtOAc (3×20 mL). Wash the combined organic extracts with water (30 mL) and saturated sodium chloride (2×30 mL). Dry the organic extracts over sodium sulfate; filter; collect the filtrate; and concentrate the filtrate under reduced pressure to give the title compound (0.545 g, 98%) as a light yellow solid. 1H NMR (400.43 MHz, d6-DMSO) δ 9.21-9.21 (m, 1H), 8.51-8.49 (m, 1H), 8.03 (d, J=8.2 Hz, 1H), 2.64 (s, 3H).
Quantity
0.685 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:7]=[N:8][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:10][CH:11]=1)=[O:5].[CH3:17][Mg]Br.C([O-])(O)=O.[Na+]>C1COCC1>[F:13][C:12]([F:15])([F:14])[C:9]1[N:8]=[CH:7][C:6]([C:4](=[O:5])[CH3:17])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.685 g
Type
reactant
Smiles
CON(C(=O)C=1C=NC(=CC1)C(F)(F)F)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.95 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (3×20 mL)
WASH
Type
WASH
Details
Wash the combined organic extracts with water (30 mL) and saturated sodium chloride (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic extracts over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)C(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.545 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.